molecular formula C12H14ClF2NO B2917753 N1-(2,4-difluorophenyl)-6-chlorohexanamide CAS No. 647824-80-4

N1-(2,4-difluorophenyl)-6-chlorohexanamide

Cat. No.: B2917753
CAS No.: 647824-80-4
M. Wt: 261.7
InChI Key: SNIYTLAVFUXTBF-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-6-chlorohexanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group and a chlorohexanamide group

Scientific Research Applications

N1-(2,4-difluorophenyl)-6-chlorohexanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of N1-(2,4-difluorophenyl)-6-chlorohexanamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets by inhibiting their activity . For instance, it inhibits the fungal lanosterol 14α-demethylase involved in the biosynthesis of ergosterol, a constituent of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .

Biochemical Pathways

The compound affects several biochemical pathways associated with its targets. For example, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in various cancer-associated pathways . The inhibition of these targets by this compound can disrupt these pathways, leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Similar compounds like efinaconazole have a half-life of 299 hours in healthy patients . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of cell membrane integrity in fungi, leading to cell death . In cancer cells, the compound inhibits cell growth and proliferation by disrupting cancer-associated pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-6-chlorohexanamide typically involves the reaction of 2,4-difluoroaniline with 6-chlorohexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to improve the reaction rate and product purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-6-chlorohexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound has a similar difluorophenyl group but differs in the amide structure.

    N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another similar compound with a different fluorine substitution pattern.

Uniqueness

N1-(2,4-difluorophenyl)-6-chlorohexanamide is unique due to the presence of both a difluorophenyl group and a chlorohexanamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-N-(2,4-difluorophenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF2NO/c13-7-3-1-2-4-12(17)16-11-6-5-9(14)8-10(11)15/h5-6,8H,1-4,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIYTLAVFUXTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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